Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
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Overview
Description
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an isopropyl ester group attached to the 2-oxo-1,3-benzothiazol-3(2H)-yl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate typically involves the esterification of 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:
Raw Materials: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid, isopropanol
Catalyst: Sulfuric acid
Solvent: Toluene
Temperature Control: Maintained at 70°C
Purification: The product is purified by distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products Formed
Hydrolysis: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Protein Interaction: It can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be compared with other benzothiazole derivatives, such as:
- 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid
- Methyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Uniqueness
- Isopropyl Group : The presence of the isopropyl ester group provides unique chemical properties, such as increased hydrophobicity and altered reactivity.
- Applications : Its specific structure makes it suitable for certain applications where other benzothiazole derivatives may not be as effective.
Properties
Molecular Formula |
C12H13NO3S |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
QQHOARCCMHNAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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